molecular formula C22H21N3O3S B11638872 N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide

N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide

Cat. No.: B11638872
M. Wt: 407.5 g/mol
InChI Key: SZVXXCCZOOQPRN-UHFFFAOYSA-N
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Description

N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide typically involves multi-step organic reactions. The starting materials might include cycloheptathiophene derivatives and isoindoline-1,3-dione derivatives. Key steps in the synthesis could involve:

    Formation of the cycloheptathiophene core: This might be achieved through cyclization reactions under acidic or basic conditions.

    Introduction of the cyano group: This could be done via nucleophilic substitution reactions using cyanide sources.

    Coupling with isoindoline-1,3-dione: This step might involve amide bond formation using coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This could involve continuous flow reactors, automated synthesis platforms, and stringent purification processes such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to sulfoxides or sulfones using oxidizing agents like m-CPBA.

    Reduction: The cyano group can be reduced to amines using reducing agents such as LiAlH4.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: m-CPBA, H2O2

    Reduction: LiAlH4, NaBH4

    Substitution: Halogenating agents, nucleophiles like amines or alcohols

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce primary amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators. The cyano and amide groups are often key pharmacophores in drug design.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. It might exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyano group could act as an electrophile, while the amide group might form hydrogen bonds with target proteins.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-cyano-4H-cyclohepta[b]thiophen-2-yl)butanamide
  • 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide
  • Cyclohepta[b]thiophene derivatives

Uniqueness

N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide is unique due to its combination of a cycloheptathiophene core with a cyano group and an isoindoline-1,3-dione moiety

Properties

Molecular Formula

C22H21N3O3S

Molecular Weight

407.5 g/mol

IUPAC Name

N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(1,3-dioxoisoindol-2-yl)butanamide

InChI

InChI=1S/C22H21N3O3S/c1-2-17(25-21(27)14-9-6-7-10-15(14)22(25)28)19(26)24-20-16(12-23)13-8-4-3-5-11-18(13)29-20/h6-7,9-10,17H,2-5,8,11H2,1H3,(H,24,26)

InChI Key

SZVXXCCZOOQPRN-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1=C(C2=C(S1)CCCCC2)C#N)N3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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